![molecular formula C11H22N2O3 B8678348 (2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B8678348.png)
(2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid
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Overview
Description
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butylureido group attached to a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid typically involves the reaction of tert-butyl isocyanate with ®-3,3-dimethylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butylureido group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The tert-butylureido group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(3R)-piperidin-3-yl]carbamate: Known for its use as a building block in medicinal chemistry.
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Investigated for its protective activity in neurodegenerative diseases.
Uniqueness
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16)/t7-/m0/s1 |
InChI Key |
RAAPXVRHYBAJQU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)NC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
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